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Compound of Interest

5-Bromoquinoline-4-carboxylic
Compound Name:
acid

Cat. No. B1510275

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromoquinoline-4-
carboxylic acid, a key intermediate in pharmaceutical and materials science. The structural
elucidation of this molecule is paramount for quality control and reaction monitoring. This
document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering insights into the experimental choices and data interpretation
from a field-proven perspective.

Molecular Structure and Spectroscopic Overview

5-Bromoquinoline-4-carboxylic acid possesses a rigid heterocyclic core with a bromine
substituent and a carboxylic acid group. These features give rise to a unique spectroscopic
fingerprint. Understanding this fingerprint is crucial for researchers in drug development and
organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-
hydrogen framework of a molecule. For 5-Bromoquinoline-4-carboxylic acid, both *H and 3C
NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition
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A standardized protocol for the NMR analysis of quinoline carboxylic acids is crucial for
reproducibility.

o Sample Preparation: Accurately weigh 5-10 mg of 5-Bromoquinoline-4-carboxylic acid for
'H NMR and 20-50 mg for 13C NMR experiments.

e Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide
(DMSO-des). DMSO-ds is an excellent choice for carboxylic acids due to its ability to dissolve
polar compounds and the fact that the exchangeable proton of the carboxylic acid is often
observable.

« Internal Standard: For precise chemical shift referencing, a small amount of
tetramethylsilane (TMS) can be added as an internal standard (& = 0.00 ppm).

o Data Acquisition: Acquire the spectra on a 400 MHz or higher field spectrometer. For 13C
NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for
each carbon environment.

'H NMR Spectral Data (Predicted)

The *H NMR spectrum of 5-Bromoquinoline-4-carboxylic acid in DMSO-ds is expected to
show distinct signals for the aromatic protons and the carboxylic acid proton. The chemical
shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the carboxylic
acid group, and the bromine atom.

Proton Assignment Prt?dicted Chemical Multiplicity Coupling Constant
Shift (0, ppm) (J, Hz)

H-2 ~8.9 Doublet ~4.5

H-3 ~7.8 Doublet ~4.5

H-6 ~8.2 Doublet ~8.0

H-7 ~7.7 Triplet ~8.0

H-8 ~8.4 Doublet ~8.0

COOH >13.0 Broad Singlet
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Causality Behind Assignments: The proton at the C-2 position is significantly downfield due to
the deshielding effect of the adjacent nitrogen atom. The protons on the benzo- part of the
quinoline ring (H-6, H-7, H-8) will exhibit splitting patterns typical of a substituted benzene ring.
The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift
due to hydrogen bonding and its acidic nature.[1][2][3]

3C NMR Spectral Data (Predicted)

The proton-decoupled 3C NMR spectrum will display ten distinct signals corresponding to the
ten carbon atoms in the molecule. The chemical shifts are indicative of the electronic
environment of each carbon.[4][5]

Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 ~150
C-3 ~122
C-4 ~140
C-4a ~148
C-5 ~125
C-6 ~135
C-7 ~128
C-8 ~130
C-8a ~129
COOH ~168

Expertise in Interpretation: The quaternary carbons (C-4, C-4a, C-5, C-8a, and the carboxylic
carbon) are typically observed as weaker signals in the spectrum. The carboxyl carbon
(COOH) is found at the most downfield position due to the strong deshielding effect of the two
oxygen atoms.[6] The carbon bearing the bromine (C-5) will have its chemical shift influenced
by the heavy atom effect.
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. The IR spectrum of 5-Bromoquinoline-4-carboxylic acid is expected to be
dominated by absorptions from the carboxylic acid group and the aromatic quinoline core.[7][8]

Experimental Protocol: FT-IR Sample Preparation

The solid nature of 5-Bromoquinoline-4-carboxylic acid lends itself well to the KBr pellet
method for IR analysis.[9][10]

e Grinding: Finely grind a small amount (1-2 mg) of the sample with an agate mortar and
pestle.

e Mixing: Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix
thoroughly.

» Pellet Formation: Transfer the mixture to a pellet die and apply pressure to form a
transparent pellet.

e Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire
the spectrum, typically in the range of 4000-400 cm~1.[7]

licted | : |

Wavenumber (cm—?) Functional Group Vibrational Mode

Stretching (Carboxylic acid

3300-2500 (broad) O-H dimen)

3100-3000 C-H Aromatic Stretching
1725-1700 C=0 Stretching (Carboxylic acid)
1600-1450 C=C, C=N Aromatic Ring Stretching
1320-1210 C-O Stretching

950-910 O-H Bending (out-of-plane)
~750 C-Br Stretching
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Trustworthiness of Data: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic
acid.[11] The C=0 stretch is expected to be strong and sharp. Conjugation with the quinoline
ring can slightly lower the frequency of the C=0 stretch.[11] The presence of various peaks in
the 1600-1450 cm~* region confirms the aromatic nature of the quinoline core.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

Electron lonization (EI) is a common technique for the analysis of small organic molecules.

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples.

« lonization: The sample is bombarded with high-energy electrons, causing ionization and
fragmentation.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and
detected.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 5-Bromoquinoline-4-carboxylic acid is expected to show a
characteristic molecular ion peak and several key fragment ions. A key feature will be the
isotopic pattern of bromine.[13][14][15]

m/z lon Fragmentation Pathway

Molecular lon (Characteristic

251/253 [M]+ _

1:1 ratio for Br)

Loss of the carboxylic acid
206/208 [M-COOH]*

group

Loss of bromine and the
127 [M-Br-COOH]*

carboxylic acid group
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Authoritative Grounding: The molecular ion peak will appear as a doublet with a near 1:1
intensity ratio at m/z 251 and 253, corresponding to the two major isotopes of bromine (7°Br
and 81Br).[13][14] The loss of the carboxylic acid group (a mass of 45) is a common
fragmentation pathway for carboxylic acids.[16][17][18] Further fragmentation can lead to the
loss of the bromine atom.

Visualizing the Data

To better understand the relationships between the structure and the spectroscopic data, the
following diagrams are provided.

5-Bromoquinoline-4-carboxylic acid

C10HeBrNO2

Click to download full resolution via product page

Caption: Molecular Formula of 5-Bromoquinoline-4-carboxylic acid.

Molecular Structure

NMR Spectroscapy IR\Spectroscopy ass Spectrometry

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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